Se-phenyl 3-oxobutaneselenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Se-phenyl 3-oxobutaneselenoate can be synthesized through several methods. One common approach involves the reaction of phenylselenol with 3-oxobutanoic acid under controlled conditions. This reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Se-phenyl 3-oxobutaneselenoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to selenols or diselenides using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions where the phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols and diselenides.
Substitution: Various substituted selenoates depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Se-phenyl 3-oxobutaneselenoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Se-phenyl 3-oxobutaneselenoate involves its interaction with various molecular targets. It can act as an antioxidant by scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells. The compound’s selenol group plays a crucial role in these reactions by undergoing redox cycling between different oxidation states . Additionally, it can modulate enzyme activity by forming covalent bonds with cysteine residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneselenol: A simpler organoselenium compound used in similar reduction reactions.
Diphenyl diselenide: Another organoselenium compound with applications in organic synthesis and antioxidant research.
Ebselen: A well-known organoselenium drug with antioxidant and anti-inflammatory properties.
Uniqueness
Se-phenyl 3-oxobutaneselenoate stands out due to its specific structure, which combines the reactivity of the selenoate group with the stability of the phenyl and oxobutane moieties. This unique combination allows for selective reactions and applications that may not be achievable with simpler organoselenium compounds .
Eigenschaften
Molekularformel |
C10H10O2Se |
---|---|
Molekulargewicht |
241.16 g/mol |
IUPAC-Name |
Se-phenyl 3-oxobutaneselenoate |
InChI |
InChI=1S/C10H10O2Se/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI-Schlüssel |
VVFWLJPRUUETAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.